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Introduction
The Negative on TATA-less (NOT) proteins are integral components of the highly conserved

Carbon Catabolite Repressor 4-Negative on TATA-less (CCR4-NOT) complex, a master

regulator of gene expression in all eukaryotes. This technical guide provides an in-depth

analysis of the evolutionary conservation of the core NOT proteins: CNOT1, CNOT2, CNOT3,

and CNOT4. Understanding the structural and functional conservation of these proteins across

species is crucial for elucidating their fundamental roles in cellular processes and for their

potential as therapeutic targets.

Core NOT Proteins: An Overview
The CCR4-NOT complex is a multi-subunit machinery involved in virtually all aspects of mRNA

metabolism, from transcription initiation and elongation to mRNA decay. The core NOT proteins

form a scaffold for the complex and contribute to its diverse functions.

CNOT1: The largest subunit, serving as a scaffold for the assembly of the entire complex. It

mediates interactions with various other proteins, including RNA-binding proteins and

components of the miRNA-induced silencing complex (miRISC).

CNOT2 and CNOT3: These two proteins form a stable heterodimer and are crucial for the

structural integrity and repressive functions of the complex. They have been implicated in
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transcriptional repression and the regulation of deadenylase activity.

CNOT4: An E3 ubiquitin ligase that is a stable component of the yeast CCR4-NOT complex

but appears to associate more transiently in higher eukaryotes. It plays a role in protein

quality control and has been linked to transcriptional elongation.

Evolutionary Conservation of NOT Proteins
The NOT proteins are highly conserved throughout eukaryotes, from yeast to humans,

underscoring their fundamental importance in cellular function. While comprehensive

quantitative data on sequence identity and similarity across a wide range of species is not

compiled into a single public resource, pairwise comparisons and phylogenetic studies

consistently demonstrate a high degree of conservation, particularly in their functional domains.

Below are tables summarizing the available quantitative data on the conservation of human

CNOT1, CNOT2, CNOT3, and CNOT4 proteins with their orthologs in selected model

organisms.

Table 1: Evolutionary Conservation of CNOT1

Species Ortholog
Protein Length
(Amino Acids)

% Identity to
Human CNOT1

Mus musculus

(Mouse)
Cnot1 2376 95%

Danio rerio (Zebrafish) cnot1 2374 70%

Drosophila

melanogaster (Fruit

Fly)

Not1 2345 62%

Saccharomyces

cerevisiae (Yeast)
NOT1/CDC39 2106 25%

Table 2: Evolutionary Conservation of CNOT2
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Species Ortholog
Protein Length
(Amino Acids)

% Identity to
Human CNOT2

Mus musculus

(Mouse)
Cnot2 521 98%

Danio rerio (Zebrafish) cnot2 521 85%

Drosophila

melanogaster (Fruit

Fly)

Not2 508 70%

Saccharomyces

cerevisiae (Yeast)
NOT2/CDC36 486 40%

Table 3: Evolutionary Conservation of CNOT3

Species Ortholog
Protein Length
(Amino Acids)

% Identity to
Human CNOT3

Mus musculus

(Mouse)
Cnot3 774 98%

Danio rerio (Zebrafish) cnot3 768 88%

Drosophila

melanogaster (Fruit

Fly)

Not3 754 75%

Saccharomyces

cerevisiae (Yeast)
NOT3 832 35%

Table 4: Evolutionary Conservation of CNOT4
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Species Ortholog
Protein Length
(Amino Acids)

% Identity to
Human CNOT4

Mus musculus

(Mouse)
Cnot4 575 92%

Danio rerio (Zebrafish) cnot4 573 78%

Drosophila

melanogaster (Fruit

Fly)

Not4 586 65%

Saccharomyces

cerevisiae (Yeast)
NOT4 577 38%

Note: The percentage identity values are approximate and can vary slightly depending on the

alignment algorithm and isoforms used.

Key Conserved Domains
The high degree of functional conservation among NOT proteins is reflected in the

conservation of their key structural domains.

Table 5: Conserved Domains of Core NOT Proteins
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Protein Domain Function

CNOT1 MIF4G
Binds to CNOT7 (CAF1) and

CNOT8 (POP2) deadenylases.

DUF3819
Interacts with CNOT2 and

CNOT3.

C-terminal domain
Binds to CNOT4 and other

interaction partners.

CNOT2/3 NOT-box
Mediates heterodimerization

and interaction with CNOT1.

CNOT4 RING finger domain
Confers E3 ubiquitin ligase

activity.

RNA Recognition Motif (RRM) Putative RNA binding function.

Signaling Pathways and Functional Networks
The CCR4-NOT complex is a central hub for integrating various cellular signals to regulate

gene expression. Below are diagrams illustrating its role in key pathways.
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Figure 1: The role of the CCR4-NOT complex in the primary mRNA decay pathway.
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Figure 2: Interaction of the CCR4-NOT complex with the TORC1 signaling pathway.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Protein-
Protein Interactions within the CCR4-NOT Complex
This protocol describes the co-immunoprecipitation of a FLAG-tagged CNOT protein to identify

its interaction partners.

Materials:

Cell line expressing FLAG-tagged CNOT protein of interest.

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitors.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
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Elution Buffer: 1x Laemmli sample buffer.

Anti-FLAG M2 affinity gel.

Antibodies for western blotting (e.g., anti-FLAG, antibodies against other CNOT subunits).

Procedure:

Cell Lysis:

Culture cells to ~80-90% confluency.

Wash cells twice with ice-cold PBS.

Add ice-cold Lysis Buffer and scrape the cells.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cell lysate).

Immunoprecipitation:

Equilibrate the anti-FLAG M2 affinity gel by washing three times with Lysis Buffer.

Add the cell lysate to the equilibrated beads.

Incubate for 2-4 hours at 4°C with gentle rotation.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Collect the supernatant (flow-through).

Washing:

Wash the beads three times with ice-cold Wash Buffer. After each wash, pellet the beads

and discard the supernatant.
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Elution:

After the final wash, remove all residual buffer.

Add 2x Laemmli sample buffer to the beads.

Boil the sample at 95-100°C for 5 minutes to elute the protein complexes.

Centrifuge to pellet the beads and collect the supernatant.

Analysis:

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against

the FLAG-tag and suspected interacting partners.

Yeast Two-Hybrid (Y2H) Screening for Novel Interaction
Partners
This protocol outlines a general procedure for a GAL4-based Y2H screen.

Materials:

Yeast strains (e.g., AH109, Y2HGold).

Bait plasmid (e.g., pGBKT7) containing the CNOT protein of interest fused to the GAL4 DNA-

binding domain (BD).

Prey plasmid library (e.g., pGADT7-based cDNA library) with inserts fused to the GAL4

activation domain (AD).

Yeast transformation reagents.

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade

with X-α-Gal).

Procedure:

Bait Construction and Auto-activation Test:
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Clone the coding sequence of the CNOT protein into the bait vector.

Transform the bait plasmid into the appropriate yeast strain.

Plate on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-

activation, which requires modification of the bait.

Library Screening:

Co-transform the bait plasmid and the prey library into the yeast host strain.

Plate on medium-stringency selective medium (SD/-Trp/-Leu/-His).

Incubate at 30°C for 3-7 days and monitor for colony growth.

Confirmation of Positive Interactions:

Pick individual colonies and re-streak onto high-stringency selective medium (SD/-Trp/-

Leu/-His/-Ade) containing X-α-Gal.

True positive interactions will result in growth and a blue color change.

Identification of Prey Plasmids:

Isolate the prey plasmids from the positive yeast colonies.

Transform the plasmids into E. coli for amplification.

Sequence the prey plasmid inserts to identify the interacting proteins.

Verification:

Re-transform the identified prey plasmid with the original bait plasmid to confirm the

interaction.

Perform a control transformation with the prey plasmid and an empty bait vector to ensure

specificity.
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Phylogenetic Analysis of a NOT Protein Family
This workflow describes the steps to construct a phylogenetic tree from protein sequences.

1. Sequence Retrieval
(e.g., from NCBI, UniProt)

2. Multiple Sequence Alignment (MSA)
(e.g., using ClustalW, MUSCLE)

3. Curation of Alignment
(Remove poorly aligned regions)

4. Selection of Substitution Model
(e.g., using ModelTest)

5. Phylogenetic Tree Reconstruction
(e.g., Maximum Likelihood, Bayesian Inference)

6. Tree Visualization and Annotation
(e.g., using FigTree, iTOL)

Click to download full resolution via product page

Figure 3: A generalized workflow for phylogenetic analysis of a protein family.

Detailed Steps:

Sequence Retrieval: Obtain the amino acid sequences of the NOT protein and its orthologs

from various species using databases like NCBI and UniProt.
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Multiple Sequence Alignment (MSA): Align the retrieved sequences using tools like ClustalW

or MUSCLE to identify conserved regions and evolutionary relationships.

Curation of Alignment: Manually inspect the alignment and remove poorly aligned regions or

sequences that may introduce errors in the phylogenetic reconstruction.

Selection of Substitution Model: Use statistical methods (e.g., implemented in ModelTest or

similar software) to determine the most appropriate model of protein evolution for the

dataset.

Phylogenetic Tree Reconstruction: Construct the phylogenetic tree using methods such as

Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with

MrBayes).

Tree Visualization and Annotation: Visualize the resulting tree using software like FigTree or

the Interactive Tree Of Life (iTOL) to annotate branches with bootstrap values or posterior

probabilities, indicating the statistical support for the tree topology.

Conclusion
The core NOT proteins of the CCR4-NOT complex are remarkably conserved across

eukaryotic evolution, both in their primary sequence and their domain architecture. This high

degree of conservation reflects their indispensable roles in fundamental cellular processes,

primarily in the regulation of gene expression. The provided data, diagrams, and protocols offer

a comprehensive resource for researchers and drug development professionals to further

investigate the intricate functions of this vital protein family and explore its potential as a target

for therapeutic intervention.

To cite this document: BenchChem. [Evolutionary Conservation of the NOT Protein Family: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363656#evolutionary-conservation-of-the-notp-
protein-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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